molecular formula C9H4BrClN2O2 B2385216 8-Bromo-4-chloro-3-nitroquinoline CAS No. 1602806-67-6

8-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B2385216
CAS No.: 1602806-67-6
M. Wt: 287.5
InChI Key: NIUWHFXFGJZPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4BrClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-nitroquinoline typically involves the bromination, chlorination, and nitration of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process often requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activity and is used in the development of antimicrobial and anticancer agents.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-3-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUWHFXFGJZPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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